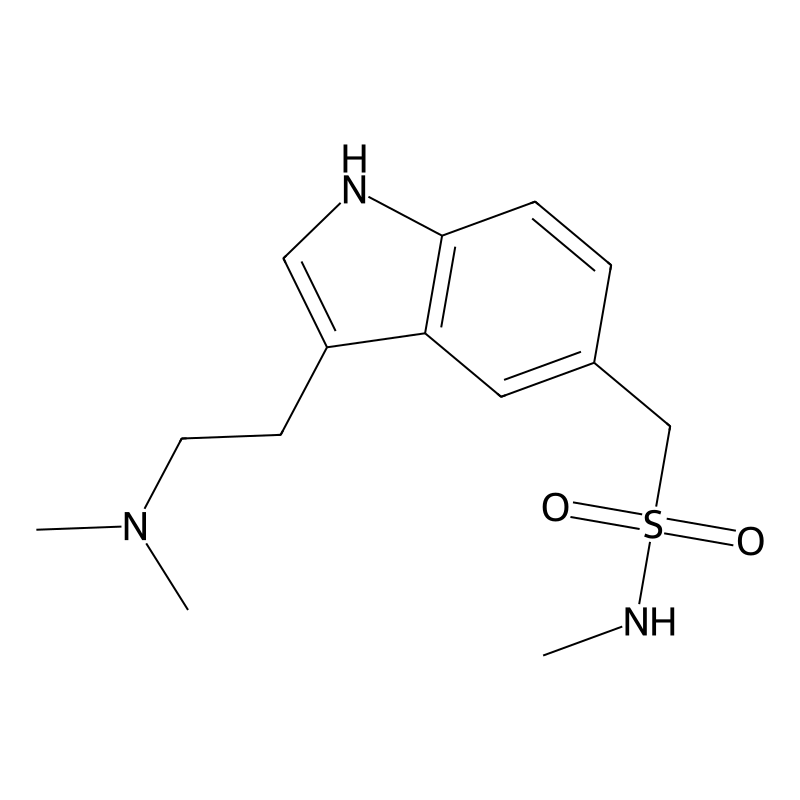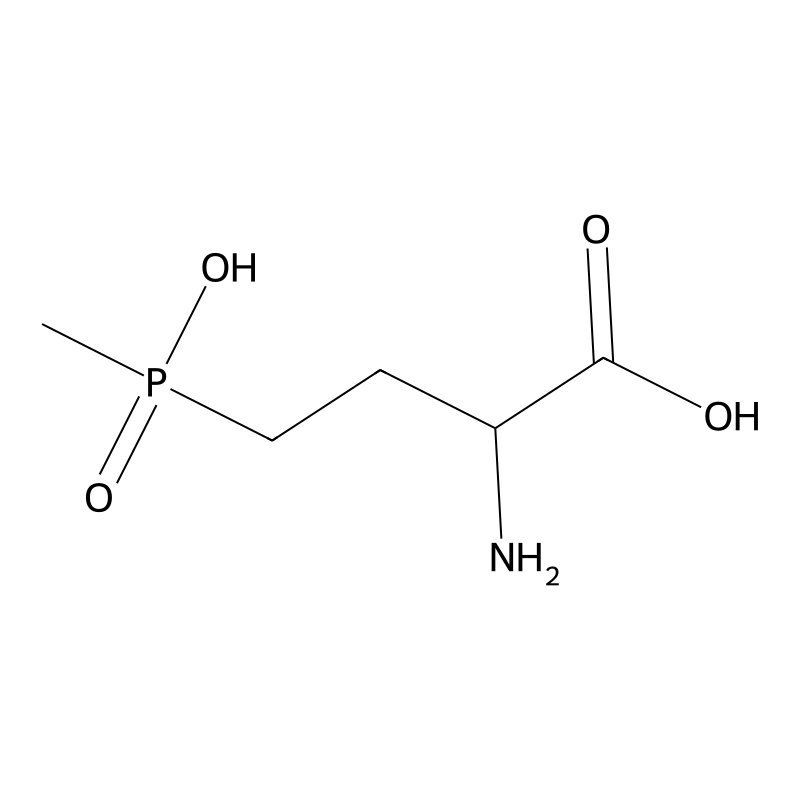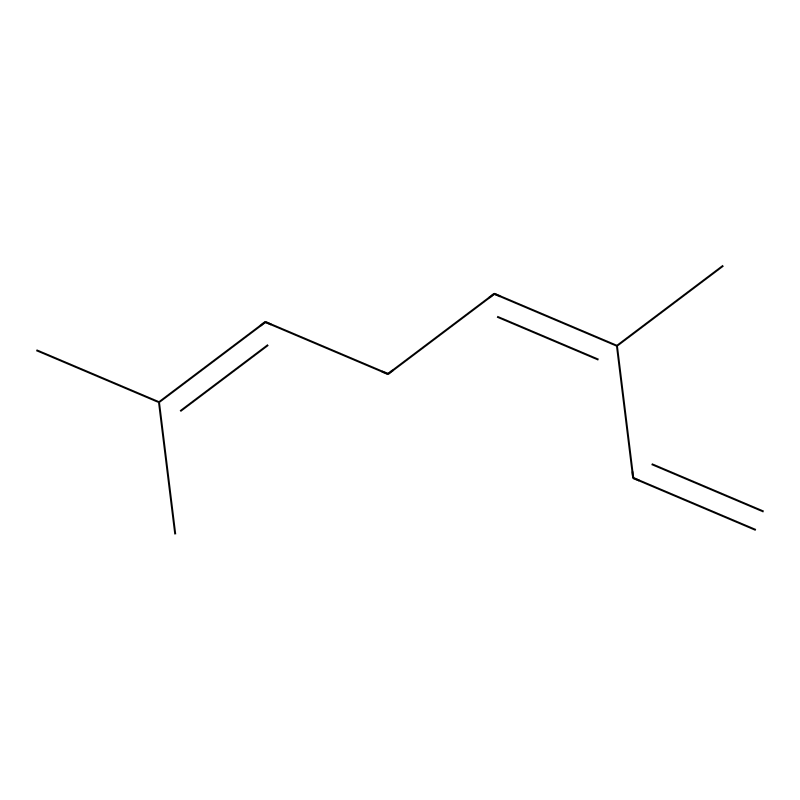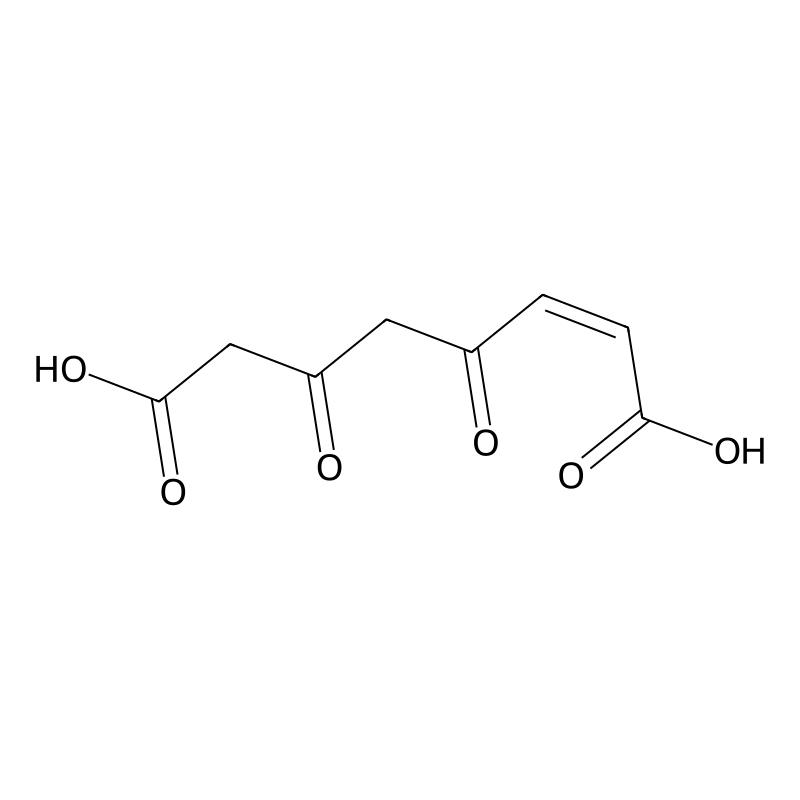Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-
Catalog No.
S899144
CAS No.
1626077-46-0
M.F
C17H13FN2O2
M. Wt
296.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1626077-46-0
Product Name
Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-
IUPAC Name
2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Molecular Formula
C17H13FN2O2
Molecular Weight
296.29 g/mol
InChI
InChI=1S/C17H13FN2O2/c18-14-5-1-12(2-6-14)9-17(21)20-15-7-3-13(4-8-15)16-10-19-11-22-16/h1-8,10-11H,9H2,(H,20,21)
InChI Key
OZSUKYFFIYJOTA-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F
Canonical SMILES
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F
This compound belongs to the class of aromatic amides. It is derived from benzeneacetic acid (a carboxylic acid) where the hydroxyl group (-OH) is replaced with an amine group (-NH2). The structure also incorporates a fluorine atom on the benzene ring (position 4) and an oxazole ring attached to another benzene ring (position 4).
Molecular Structure Analysis
- The key features include two aromatic rings (benzene and oxazole), an amide linkage (C=O-NH), and a fluorine atom.
- The presence of the fluorine atom might influence the electronic properties of the molecule, potentially impacting its reactivity or interaction with other molecules.
- The amide linkage can participate in hydrogen bonding, which can influence the solubility and interaction with biological systems [].
Chemical Reactions Analysis
Since specific information is unavailable, a general synthesis route for similar aromatic amides can be presented. Aromatic amides can be synthesized through various methods, including reaction of an acid chloride with an amine.
Balanced chemical equation (example):
C6H5COCl (benzoyl chloride) + H2N-C6H5 (aniline) -> C6H5CONHC6H5 (diphenylacetamide) + HCl (hydrochloric acid)
- Information on decomposition or other specific reactions is lacking.
Physical And Chemical Properties Analysis
- No data available for specific properties of this compound. However, similar aromatic amides tend to be solids with moderate melting points and boiling points. Solubility can vary depending on the substituents, but they are generally less soluble in water compared to non-polar solvents.
- There is no scientific research available on the mechanism of action for this specific compound.
- Due to the lack of specific data, it is important to handle any unknown compound with caution. Aromatic amides can vary in their toxicity, so general laboratory safety practices should be followed when handling this compound. This may include wearing gloves, eye protection, and working in a fume hood.
XLogP3
2.9
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








